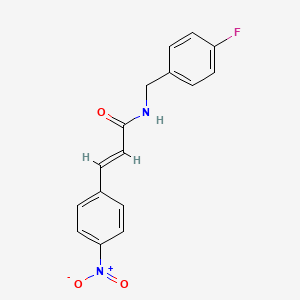
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine (CBMP) is a chemical compound that has been extensively studied for its potential therapeutic applications. CBMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
科学的研究の応用
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been investigated for its role in modulating the activity of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In drug addiction research, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its ability to reduce drug-seeking behavior in animal models of addiction.
作用機序
The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to reduce anxiety and depression-like behaviors, as well as reduce drug-seeking behavior in models of addiction. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential anti-cancer properties, by inhibiting the growth of cancer cells and inducing apoptosis.
実験室実験の利点と制限
One advantage of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is its relatively simple synthesis method, which allows for easy production of the compound. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is also relatively stable and can be stored for long periods of time. One limitation of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is in the development of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine derivatives with improved pharmacological properties. Another area of interest is in the investigation of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine's potential therapeutic applications in other fields, such as pain management and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine and its potential side effects.
合成法
The synthesis of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine as a white crystalline solid. The purity of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-14-5-7-17(8-6-14)20-9-11-21(12-10-20)18(22)15-3-2-4-16(19)13-15/h2-4,13-14,17H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXHNQPEVJPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)



![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)


![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)